Cas no 72428-95-6 (10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-)
![10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)- structure](https://de.kuujia.com/scimg/cas/72428-95-6x500.png)
72428-95-6 structure
Produktname:10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-
10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-
- LogP
- 10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7
- 10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15
- Rifamycin verde
- 72428-95-6
-
- Inchi: InChI=1S/C39H46N2O12S/c1-16-11-10-12-17(2)38(49)41-29-33(47)26-25(28-36(29)54-24(43)15-40-28)27-35(21(6)32(26)46)53-39(8,37(27)48)51-14-13-23(50-9)18(3)34(52-22(7)42)20(5)31(45)19(4)30(16)44/h10-16,18-20,23,30-31,34,44-47H,1-9H3,(H,41,49)
- InChI-Schlüssel: CIKJBUUPPXVFDE-UHFFFAOYSA-N
- Lächelt: [H]C=1OC2(OC3=C(C2=O)C4=C5N=CC(=O)SC5=C(N=C(O)C(=C([H])C([H])=C([H])C([H])(C)C([H])(O)C([H])(C)C([H])(O)C([H])(C)C([H])(OC(=O)C)C([H])(C)C([H])(OC)C1[H])C)C(O)=C4C(O)=C3C)C
Berechnete Eigenschaften
- Genaue Masse: 766.27714608g/mol
- Monoisotopenmasse: 766.27714608g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 54
- Anzahl drehbarer Bindungen: 3
- Komplexität: 1950
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 9
- Definierter Bond-Stereozentrenzahl: 3
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.762
- Topologische Polaroberfläche: 236Ų
Experimentelle Eigenschaften
- Dichte: 1.41
- Brechungsindex: 1.638
10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)- Verwandte Literatur
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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3. Book reviews
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
72428-95-6 (10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-) Verwandte Produkte
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